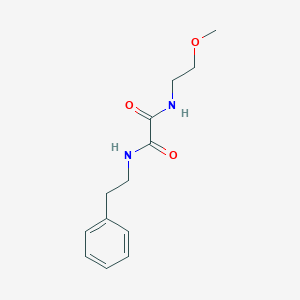![molecular formula C17H15ClN2O2 B5150046 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5150046.png)
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone, also known as PD153035, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It belongs to the class of small molecule tyrosine kinase inhibitors, which are designed to inhibit the activity of specific enzymes involved in cancer cell growth and proliferation.
Mecanismo De Acción
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR kinase domain, preventing the activation of downstream signaling pathways involved in cancer cell growth and proliferation. This results in decreased cancer cell growth and increased apoptosis, or programmed cell death.
Biochemical and Physiological Effects
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have potent anti-tumor activity in vitro and in vivo. It has been tested in various cancer cell lines, including breast cancer, lung cancer, and glioblastoma, and has been shown to inhibit cancer cell growth and induce apoptosis. In animal models, 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to inhibit tumor growth and improve survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone is a well-characterized compound that has been extensively studied for its potential applications in cancer treatment. It is readily available from commercial sources and can be used in a wide range of lab experiments. However, 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone. Another area of interest is the identification of biomarkers that can predict response to 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone treatment in cancer patients. Additionally, further studies are needed to explore the potential use of 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Conclusion
In conclusion, 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It inhibits the activity of the EGFR kinase domain, leading to decreased cancer cell growth and increased apoptosis. 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have potent anti-tumor activity in vitro and in vivo and has potential as a therapeutic agent for cancer treatment. Further research is needed to explore the full potential of 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone and its derivatives in cancer therapy.
Métodos De Síntesis
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone can be synthesized using a series of chemical reactions starting from 2-chloro-4-nitroaniline. The nitro group is reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with 3-chloropropionyl chloride to form an amide intermediate. The amide is then reacted with 4-chloro-3-methylphenol to form the final product, 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone.
Aplicaciones Científicas De Investigación
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells. Inhibition of EGFR activity can lead to decreased cancer cell growth and proliferation, making 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone a potential therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
3-[2-(4-chloro-3-methylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-12-10-13(6-7-15(12)18)22-9-8-20-11-19-16-5-3-2-4-14(16)17(20)21/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACJKUIEWQBBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C=NC3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate](/img/structure/B5149966.png)
![4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5149967.png)
![1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5149970.png)
![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5149989.png)


![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5150009.png)

![N,N'-(5,10-diacetyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-2,8-diyl)dibenzamide](/img/structure/B5150018.png)
![N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide](/img/structure/B5150022.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole hydrobromide](/img/structure/B5150030.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5150040.png)

